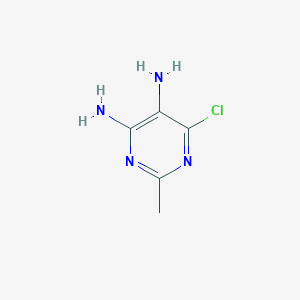

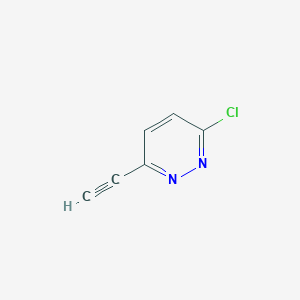

3-Chloro-6-ethynylpyridazine

描述

Synthesis Analysis

The synthesis of 3-Chloro-6-ethynylpyridazine and related compounds involves several chemical techniques, including microwave-assisted synthesis and catalyst-free reactions. For instance, microwave synthesis has been employed for the efficient synthesis of 3-amino-6-chloro-pyridazine, which is a critical intermediate in the production of various pharmaceutical compounds. This method offers advantages such as reduced reaction times and improved yields (Chen Xue-xi, 2012). Additionally, the electrochemical nickel-catalyzed arylation of 3-amino-6-chloropyridazines to introduce aryl or heteroaryl groups at room temperature presents a novel synthetic pathway, highlighting the versatility in modifying the pyridazine core for further functionalization (S. Sengmany et al., 2013).

Molecular Structure Analysis

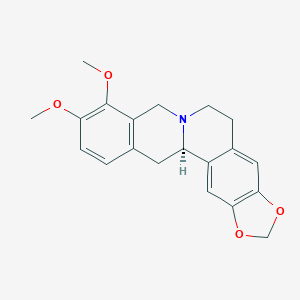

The molecular structure of 3-Chloro-6-ethynylpyridazine and its derivatives has been elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry. Detailed structural analysis through X-ray diffraction and DFT calculations provides insights into the compound's electronic properties, stability, and reactivity. For example, a study on the synthesis, structure analysis, and computational studies of a related pyridazine derivative has shed light on the molecule's conformation and intermolecular interactions, essential for understanding its chemical behavior (Hamdi Hamid Sallam et al., 2021).

Chemical Reactions and Properties

3-Chloro-6-ethynylpyridazine undergoes various chemical reactions, highlighting its reactivity and potential as a building block in organic synthesis. It can participate in cross-coupling reactions, functionalization, and cyclization processes, leading to a wide range of heterocyclic compounds. For instance, the radical-mediated C-H functionalization of dichloropyridazine derivatives offers an efficient route to alkoxy pyridazines and tetrahydropyridopyridazines, demonstrating the compound's versatility in synthesizing complex molecules (T. Neubert et al., 2015).

科学研究应用

Therapeutic Applications :

- 3-hydrazinopyridazine derivatives, closely related to 3-Chloro-6-ethynylpyridazine, have potential as chemotherapeutics, anti-inflammatory agents, central nervous system (CNS) depressants and stimulants, and anti-hypertensives (Pinza & Pifferi, 1994).

- Certain 3-chloro-6-ethynylpyridazine derivatives have shown good analgesic activity, suggesting their potential in pain management (Meier, Ringier & Druey, 1954).

- 3-Chloro-4-carboxamido-6-arylpyridazines, another variant, have been identified as non-peptide class of interleukin-1β converting enzyme inhibitors with irreversible inhibition properties, indicating their potential in treating conditions associated with interleukin-1β (Dolle et al., 1997).

Antimicrobial and Anticancer Properties :

- 3-Chloro-6-ethynylpyridazine has shown promising activity as an antimicrobial agent, particularly against Trichomonas vaginalis, a pathogen responsible for certain sexually transmitted infections (Gavini et al., 1997).

- It also has potential as an anticancer agent, which opens avenues for its use in cancer research (Temple et al., 1987).

Corrosion Inhibition :

- A study has demonstrated that 3-chloro-6-ethynylpyridazine derivatives can protect mild steel surfaces and inhibit corrosion in hydrochloric acid solution, making them of interest in materials science and engineering applications (Olasunkanmi, Mashuga & Ebenso, 2018).

Neurological Research :

- Derivatives like 6-chloro-3-methoxy-2-(p-tolyl) imidazo[1,2-b]pyridazine have been found to bind strongly to rat brain plasma membranes, suggesting their relevance in CNS research (Barlin, Davies & Ngu, 1988).

Chemical Synthesis :

- It's also used in the preparation of functionalized aryl- and heteroarylpyridazines, an important process in chemical research (Sengmany et al., 2007).

属性

IUPAC Name |

3-chloro-6-ethynylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQKIWUBKOPOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-ethynylpyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)

![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)